{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE
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Overview
Description
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of palladium catalysts and boronic acids is common in these processes to facilitate efficient coupling reactions .
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Quinolinyl-pyrazoles
Uniqueness
{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H23ClN2O2 |
---|---|
Molecular Weight |
334.8g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C18H23ClN2O2/c1-22-18-4-2-14(10-16(18)19)17-5-3-15(23-17)12-21-11-13-6-8-20-9-7-13/h2-5,10,13,20-21H,6-9,11-12H2,1H3 |
InChI Key |
DCVZYKHKVDYXMV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3CCNCC3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCC3CCNCC3)Cl |
Origin of Product |
United States |
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